molecular formula C15H11NO B12843454 (3'-Formyl[1,1'-biphenyl]-4-yl) acetonitrile CAS No. 893734-42-4

(3'-Formyl[1,1'-biphenyl]-4-yl) acetonitrile

Cat. No.: B12843454
CAS No.: 893734-42-4
M. Wt: 221.25 g/mol
InChI Key: FMALDIMCZYYZEY-UHFFFAOYSA-N
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Description

(3’-Formyl[1,1’-biphenyl]-4-yl) acetonitrile is an organic compound characterized by the presence of a formyl group and an acetonitrile group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Vilsmeier-Haack reaction, which uses a formylating agent generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl3) . The reaction proceeds via electrophilic aromatic substitution, leading to the formation of the formylated biphenyl intermediate. Subsequent reaction with acetonitrile under basic conditions introduces the acetonitrile group.

Industrial Production Methods

Industrial production of (3’-Formyl[1,1’-biphenyl]-4-yl) acetonitrile may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3’-Formyl[1,1’-biphenyl]-4-yl) acetonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The acetonitrile group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: (3’-Carboxy[1,1’-biphenyl]-4-yl) acetonitrile.

    Reduction: (3’-Hydroxy[1,1’-biphenyl]-4-yl) acetonitrile.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3’-Formyl[1,1’-biphenyl]-4-yl) acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (3’-Formyl[1,1’-biphenyl]-4-yl) acetonitrile involves its reactivity towards various chemical reagents. The formyl group acts as an electrophile, making it susceptible to nucleophilic attack, while the acetonitrile group can participate in nucleophilic substitution reactions. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3’-Formyl[1,1’-biphenyl]-4-yl) acetonitrile is unique due to the specific positioning of the formyl and acetonitrile groups on the biphenyl structure, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in targeted synthetic applications where specific functional group interactions are required.

Properties

CAS No.

893734-42-4

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

2-[4-(3-formylphenyl)phenyl]acetonitrile

InChI

InChI=1S/C15H11NO/c16-9-8-12-4-6-14(7-5-12)15-3-1-2-13(10-15)11-17/h1-7,10-11H,8H2

InChI Key

FMALDIMCZYYZEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)CC#N)C=O

Origin of Product

United States

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